molecular formula C7H11NO2 B1596253 Guvacoline CAS No. 495-19-2

Guvacoline

Cat. No.: B1596253
CAS No.: 495-19-2
M. Wt: 141.17 g/mol
InChI Key: DYPLDWLIOGXSSE-UHFFFAOYSA-N
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Description

. It is the methyl ester of guvacine and has been studied for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guvacoline can be synthesized through the esterification of guvacine with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar esterification process but with optimized conditions to increase yield and purity. The process involves the use of large reactors and continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Guvacoline undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Hydrolysis: Hydrolysis of this compound can be achieved using strong acids or bases, resulting in the formation of guvacine.

Major Products Formed:

  • Oxidation: Oxidation of this compound typically results in the formation of pyridine derivatives.

  • Reduction: Reduction reactions yield reduced pyridine derivatives.

  • Hydrolysis: Hydrolysis produces guvacine and methanol.

Scientific Research Applications

  • Chemistry: It serves as a precursor for the synthesis of other pyridine derivatives.

  • Biology: Guvacoline has been investigated for its effects on neurotransmitter systems, particularly its role as a muscarinic receptor agonist.

  • Medicine: Research has explored its potential use in treating conditions related to the nervous system, such as Alzheimer's disease and other neurodegenerative disorders.

  • Industry: this compound is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

Guvacoline exerts its effects primarily through its action on muscarinic receptors. It binds to these receptors, leading to the activation of various intracellular signaling pathways. The molecular targets include muscarinic acetylcholine receptors, which play a crucial role in the regulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

  • Arecoline: Another pyridine derivative found in areca nuts, with similar muscarinic activity.

  • Arecaidine: A precursor to guvacoline, also found in areca nuts.

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLDWLIOGXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197805
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-19-2
Record name Guvacoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norarecoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arecoline (39.5 g, 0.25 mol) was dissolved in dry toluene (20 ml). 1-Chloroethyl chloroformate (30.5 ml) was added slowly at 0-5° C. The mixture was heated at 80° C. for 2 h, cooled to room temperature, filtered and evaporated to dryness in vacuo. The residue was dissolved in methylene chloride (400 ml) and extracted with 10% aqueous sodium carbonate. The organic layer was dried over magnesium sulfate, filtered and evaporated to dryness to give methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Yield: 30.5 g, 85%). Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1.1 g, 7.8 mmol) was dissolved in methylene chloride (20 ml) and cooled to -15° C. Triethyl amine (2.2 ml, 15,8 mmol) and a solution of benzyl chloroformate (1.2 ml, 8,4 mmol) in methylene chloride (10 ml) were added. Stirring at room temperature for 1.5 h followed by evaporation to dryness. The residue was dissolved in methylene chloride and extracted with water two times. The organic layer separated, dried and evaporated to dryness in vacuo to give methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate as an oil (Yield: 2.0 g, 92%).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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